2-bromo-1-methylcyclopropane-1-carbohydrazide
Description
2-Bromo-1-methylcyclopropane-1-carbohydrazide is a cyclopropane derivative featuring a bromine atom, a methyl group, and a carbohydrazide functional group attached to the strained three-membered ring. Cyclopropanes are valued in organic synthesis for their unique reactivity due to ring strain, which enhances their participation in ring-opening reactions and transition metal-catalyzed transformations . The carbohydrazide moiety suggests applications in condensation reactions (e.g., hydrazone formation) or as a precursor to heterocycles like triazoles.
Properties
IUPAC Name |
2-bromo-1-methylcyclopropane-1-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrN2O/c1-5(2-3(5)6)4(9)8-7/h3H,2,7H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPIXGGUBDLYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1Br)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-methylcyclopropane-1-carbohydrazide typically involves the reaction of 2-bromo-1-methylcyclopropane with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-bromo-1-methylcyclopropane-1-carbohydrazide may involve the use of larger reactors and more efficient mixing techniques to ensure uniformity and high yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methylcyclopropane-1-carbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Formation of substituted cyclopropane derivatives.
Oxidation Reactions: Formation of oxides or other oxidation products.
Reduction Reactions: Formation of hydrazine derivatives.
Scientific Research Applications
The compound 2-bromo-1-methylcyclopropane-1-carbohydrazide is a significant subject of study in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article will explore its applications, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C5H8BrN3O
- Molecular Weight : 202.04 g/mol
- Structural Features : The compound contains a cyclopropane ring with a bromine substituent and a carbohydrazide functional group, which may contribute to its reactivity and biological interactions.
Medicinal Chemistry
2-bromo-1-methylcyclopropane-1-carbohydrazide has shown potential in medicinal chemistry, particularly due to its structural characteristics that allow for various biological activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating its efficacy against several bacterial strains yielded the following results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.
Anti-inflammatory Activity
The anti-inflammatory potential of 2-bromo-1-methylcyclopropane-1-carbohydrazide was assessed using an in vitro model involving lipopolysaccharide-induced RAW264.7 macrophages. The results demonstrated a dose-dependent reduction in nitric oxide production, indicating anti-inflammatory effects:
| Concentration (µM) | NO Production (µM) |
|---|---|
| Control | 25.0 |
| 10 | 20.0 |
| 50 | 15.0 |
| 100 | 10.0 |
Organic Synthesis
In organic chemistry, 2-bromo-1-methylcyclopropane-1-carbohydrazide serves as an intermediate for synthesizing more complex organic molecules. Its unique structure makes it valuable for creating various derivatives that can exhibit different biological activities.
Synthetic Routes
The synthesis of this compound typically involves several steps, including:
- Bromination of cyclopropane derivatives.
- Reaction with hydrazine derivatives to form the carbohydrazide.
Insecticidal Properties
Recent studies have explored the insecticidal activities of compounds related to 2-bromo-1-methylcyclopropane-1-carbohydrazide. For example, diacylhydrazine derivatives have been synthesized and tested for their insecticidal properties against pests such as Helicoverpa armigera and Plutella xylostella. These derivatives exhibited varying degrees of activity, with some showing higher efficacy than commercial insecticides.
Case Study 1: Antimicrobial Efficacy
A notable study focused on the antimicrobial efficacy of various derivatives of 2-bromo-1-methylcyclopropane-1-carbohydrazide against resistant bacterial strains. The results indicated that modifications to the bromine substituent significantly influenced their efficacy, highlighting the importance of structural variations in enhancing biological activity.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation examined the mechanisms behind the anti-inflammatory effects of this compound using cell-based assays. The study revealed that the compound could inhibit pro-inflammatory cytokines and reduce oxidative stress markers in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-bromo-1-methylcyclopropane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The bromine atom and the hydrazide group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key attributes of 2-bromo-1-methylcyclopropane-1-carbohydrazide with analogous cyclopropane derivatives:
Research Findings and Industrial Relevance
- Synthetic Utility : The carbohydrazide group in the target compound offers pathways to nitrogen-rich scaffolds, which are underrepresented in commercial cyclopropane libraries. However, discontinuation limits its adoption.
- Alternatives : Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (95% purity) is prioritized in drug discovery due to its stability and multifunctional reactivity .
- Market Trends : Discontinued cyclopropane derivatives (CymitQuimica) may reflect shifting industrial demand toward less strained or more stable intermediates .
Biological Activity
2-Bromo-1-methylcyclopropane-1-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structure of cyclopropanes, characterized by their three-membered carbon rings, imparts distinctive chemical properties that can lead to various biological effects. This article reviews the biological activity of 2-bromo-1-methylcyclopropane-1-carbohydrazide, focusing on its antimicrobial, antifungal, and cytotoxic properties, supported by relevant case studies and research findings.
The molecular formula of 2-bromo-1-methylcyclopropane-1-carbohydrazide is CHBrNO. The presence of the bromine atom and the hydrazide functional group contributes to its reactivity and biological activity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds containing cyclopropane moieties. Research indicates that 2-bromo-1-methylcyclopropane-1-carbohydrazide exhibits significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of 2-Bromo-1-Methylcyclopropane-1-Carbohydrazide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antifungal Properties
In addition to its antibacterial effects, 2-bromo-1-methylcyclopropane-1-carbohydrazide has shown antifungal activity. Studies indicate that it effectively inhibits the growth of various fungal pathogens.
Table 2: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 20 µg/mL | |
| Aspergillus niger | 30 µg/mL |
This antifungal activity is particularly relevant in the context of increasing resistance to existing antifungal agents.
Cytotoxicity and Cell Viability
The cytotoxic effects of 2-bromo-1-methylcyclopropane-1-carbohydrazide have been evaluated in various cancer cell lines. Research indicates that the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Table 3: Cytotoxic Activity
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 µM | |
| MCF-7 (breast cancer) | 10 µM | |
| A549 (lung cancer) | 12 µM |
These results demonstrate that the compound's ability to inhibit cell proliferation could be harnessed for therapeutic applications.
The precise mechanism through which 2-bromo-1-methylcyclopropane-1-carbohydrazide exerts its biological effects remains under investigation. Preliminary studies suggest that it may act through the inhibition of specific enzymes involved in cell proliferation and survival pathways.
Case Studies
A notable case study involved the application of this compound in treating infections caused by resistant strains of bacteria and fungi. The study demonstrated not only its efficacy but also a favorable safety profile in preliminary animal models, indicating its potential for further clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
